4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate
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Overview
Description
4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate is an organic compound with a complex structure that includes a fluorine atom, two nitro groups, and a dimethylcarbamodithioate moiety
Preparation Methods
The synthesis of 4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate typically involves multiple steps. One common method includes the reaction of 4-fluoro-2,6-dinitrophenol with dimethylcarbamodithioic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Chemical Reactions Analysis
4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate can be compared with other similar compounds such as:
4-Fluoro-2,6-dinitrophenol: This compound shares a similar structure but lacks the dimethylcarbamodithioate moiety.
4-Fluoro-2,6-dimethylaniline: Another related compound, which has different functional groups and properties.
Properties
CAS No. |
62558-32-1 |
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Molecular Formula |
C9H8FN3O4S2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(4-fluoro-2,6-dinitrophenyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H8FN3O4S2/c1-11(2)9(18)19-8-6(12(14)15)3-5(10)4-7(8)13(16)17/h3-4H,1-2H3 |
InChI Key |
OBSUOEXVNUKJGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] |
Origin of Product |
United States |
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